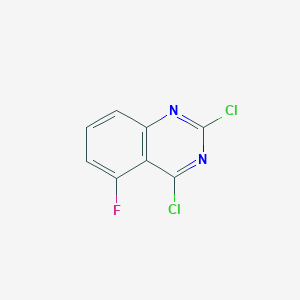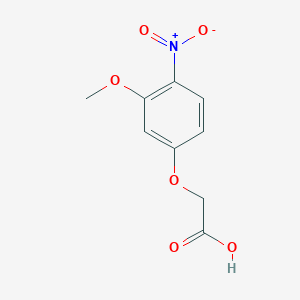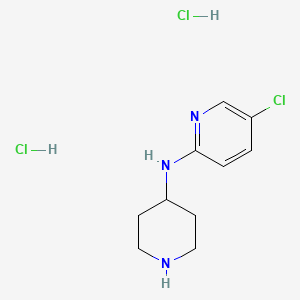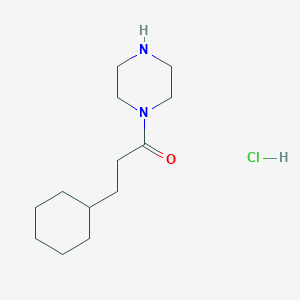
2,4-Dichloro-5-fluoroquinazoline
Overview
Description
2,4-Dichloro-5-fluoroquinazoline is a chemical compound that belongs to the quinazoline family of organic compounds. It has been studied extensively for its potential applications in scientific research. The molecular formula of this compound is C8H3Cl2FN2 .
Synthesis Analysis
A process for the synthesis of this compound is disclosed in a patent . The process involves reacting 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate product. This intermediate product is then reacted with chlorine to form dichlorofluorobenzene. Finally, dichlorofluorobenzene is acylated using an acylating agent to form a mixture containing this compound .Molecular Structure Analysis
The molecular weight of this compound is 217.03 g/mol . The InChI key for this compound is HHGKYNUUYMRIAV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Research on 2,4-Dichloro-5-fluoroquinazoline includes studies on its synthesis. For instance, new 2,4-diaminoquinazolines have been synthesized using reactions involving trifluorobenzonitrile and guanidine carbonate. This process led to the creation of several fluoroquinazoline isomers, including those with 2,4-diamino-5-fluoroquinazoline structures (Tomažič & Hynes, 1992).
- Nitration Processes : The nitration of 2,4-diaminoquinazoline derivatives has been studied, revealing specific reactions at different positions on the quinazoline ring. These studies provide insight into the chemical behavior of fluoroquinazoline compounds under various conditions (Singh et al., 1991).
Biological Activity and Applications
- Antibacterial Properties : Certain derivatives of fluoroquinazolines, such as 8-chloroquinolone with a 5-amino-2,4-difluorophenyl group, have shown potent antibacterial activities. This highlights the potential use of these compounds in developing new antibacterial agents (Kuramoto et al., 2003).
- Antimicrobial Activity : Studies on Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety have indicated promising antibacterial and antifungal activities, suggesting the applicability of these compounds in antimicrobial treatments (Karthikeyan et al., 2006).
- Anticancer Properties : Research involving the synthesis and evaluation of novel indole-aminoquinazoline hybrids, which incorporate fluoroquinazoline structures, has shown potential in anticancer applications. These compounds were evaluated for cytotoxicity against various cancer cell lines, demonstrating their relevance in cancer research (Mphahlele et al., 2018).
Safety and Hazards
2,4-Dichloro-5-fluoroquinazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mechanism of Action
The mechanism of action of quinazolines can vary depending on the specific compound and its targets. Generally, they work by interacting with certain enzymes or receptors in the body, leading to changes in biochemical pathways and resulting in various therapeutic effects .
The pharmacokinetics of quinazolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is another important consideration. Factors such as temperature, pH, and the presence of other substances can affect how a quinazoline compound behaves in the body .
properties
IUPAC Name |
2,4-dichloro-5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMYGHKVWFFYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652961 | |
| Record name | 2,4-Dichloro-5-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87611-00-5 | |
| Record name | 2,4-Dichloro-5-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)
![Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate](/img/structure/B1452818.png)
![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)



![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)

![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)